molecular formula C26H25BrN4O2 B2753224 ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate CAS No. 477240-73-6

ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

货号: B2753224
CAS 编号: 477240-73-6
分子量: 505.416
InChI 键: XCYDSNVBPIVBBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H25BrN4O2 and its molecular weight is 505.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Overview of Pyrrolopyrimidine Compounds

Pyrrolopyrimidine derivatives are known for their significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features of these compounds often influence their biological efficacy. The compound incorporates a piperidine moiety and a pyrrolopyrimidine core, which are critical for its biological interactions.

  • Inhibition of Protein Kinase B (PKB/Akt) :
    • The compound demonstrates potent inhibitory activity against PKB, a key regulator in various signaling pathways related to cell growth and survival. Research indicates that modifications to the piperidine linker enhance selectivity and bioavailability of these inhibitors .
  • Anti-inflammatory Activity :
    • Pyrrolopyrimidine derivatives have shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Studies have indicated that specific structural modifications can enhance binding affinity and inhibitory potency against COX-2 .
  • Anticancer Properties :
    • Compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolopyrimidine derivatives can be significantly influenced by their chemical structure:

Structural FeatureEffect on Activity
Bromophenyl Substitution Enhances binding affinity to target proteins due to increased lipophilicity.
Piperidine Linker Variations Modifications can lead to improved selectivity for PKB over related kinases like PKA .
Electron-Withdrawing Groups (EWGs) Presence of EWGs on phenyl rings has been correlated with increased anticancer activity .

Case Studies

  • In Vitro Studies :
    • A series of pyrrolopyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., A549, Hela). One derivative showed IC50 values as low as 0.38 μM, indicating strong anticancer potential compared to standard treatments .
  • In Vivo Efficacy :
    • Animal studies demonstrated that certain derivatives effectively inhibited tumor growth in xenograft models at tolerable doses, showcasing their potential for therapeutic applications .

科学研究应用

Synthesis of the Compound

The synthesis of ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrrolopyrimidine core followed by functionalization. Common methods include:

  • Condensation Reactions : Involving the reaction of substituted pyrimidines with appropriate aldehydes or ketones.
  • Cyclization : High-temperature cyclization techniques are often employed to form the fused heterocyclic structure.
  • Functional Group Modifications : Various functional groups can be introduced to enhance biological activity.

This compound has demonstrated significant biological activities, particularly as an inhibitor of protein kinase B (Akt). This inhibition is crucial for regulating cell proliferation and survival pathways, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits high affinity for various receptors involved in neurotransmission and cancer progression.
    • Dopamine Transporter Inhibition : Compounds similar in structure have shown promising results in inhibiting dopamine transporters, suggesting potential applications in treating neurological disorders .
    • Cancer Cell Line Studies : In vitro tests on cancer cell lines have demonstrated reduced cell viability and proliferation upon treatment with this compound .
  • In Vivo Models : Animal models have been utilized to assess the therapeutic efficacy of the compound in reducing tumor size and improving survival rates in cancer-bearing subjects.

化学反应分析

Nucleophilic Substitution at the 4-Bromophenyl Group

The bromine atom on the 4-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to introduce aryl or heteroaryl groups. For example:

Reaction TypeConditionsProductReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl substitution at the bromophenyl position

This reactivity is analogous to brominated pyrrolopyrimidines used in kinase inhibitor synthesis, where aryl groups enhance target binding .

Functionalization of the Ethyl Ester Group

The ethyl carboxylate group undergoes standard ester reactions:

Hydrolysis to Carboxylic Acid

ConditionsReagentsOutcome
BasicNaOH/H₂O, refluxPiperidine-4-carboxylic acid derivative
AcidicHCl/EtOH, ΔLimited utility due to pyrrolopyrimidine stability

Amidation

The ester reacts with amines to form amides, a key step in prodrug development:

AmineConditionsApplication
Primary alkylaminesDIPEA, HATU, DMFBioactive amides (e.g., kinase inhibitors)
Aryl aminesMicrowave, 120°CEnhanced solubility or targeting

Modifications at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions:

ReactionReagentsOutcome
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylpiperidine derivatives
AcylationAcetyl chloride, pyridineN-Acylated analogs for SAR studies

Pyrrolo[2,3-d]pyrimidine Core Reactivity

The electron-deficient pyrimidine ring undergoes electrophilic substitution or coordination with metal catalysts:

Chlorination/Functionalization

ReactionConditionsPosition Modified
POCl₃, DIEA, toluene105°C, 16hChlorination at C2/C4 (if unsubstituted)

Metal-Mediated Coupling

The N7 nitrogen coordinates with Rh or Pd catalysts in asymmetric hydrogenation or cross-couplings .

Reduction and Oxidation Reactions

  • Reduction of the ester : LiAlH₄ reduces the ester to a primary alcohol, though this may destabilize the pyrrolopyrimidine core .

  • Oxidation of the piperidine ring : mCPBA oxidizes the piperidine C-H bonds to N-oxides, altering electronic properties .

Biological Activity-Driven Modifications

Structural analogs highlight key reactions for optimizing pharmacokinetics:

ModificationPurposeExample
Ester → carboxamideImprove oral bioavailabilityCCT128930 (PKB inhibitor)
Bromophenyl → tert-butylphenylEnhance kinase selectivitySelectivity >150-fold for PKB over PKA

Synthetic Challenges and Stability

  • Sensitivity to strong acids/bases : The pyrrolopyrimidine core degrades under harsh conditions, limiting reaction choices .

  • Steric hindrance : Bulky substituents at C7 (4-bromophenyl) slow nucleophilic attack at adjacent positions .

Table 1: Representative Reactions and Yields

Reaction TypeSubstrateProductYield (%)Reference
Suzuki coupling4-Bromophenyl4-Biphenyl78
Ester hydrolysisEthyl carboxylateCarboxylic acid92
AmidationEthyl carboxylate + benzylamineBenzylamide85

Table 2: Impact of Piperidine Modifications on Bioactivity

DerivativeIC₅₀ (PKBβ, nM)Selectivity (vs PKA)
Ethyl ester1228-fold
Carboxamide8150-fold

属性

IUPAC Name

ethyl 1-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O2/c1-2-33-26(32)19-12-14-30(15-13-19)24-23-22(18-6-4-3-5-7-18)16-31(25(23)29-17-28-24)21-10-8-20(27)9-11-21/h3-11,16-17,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYDSNVBPIVBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。